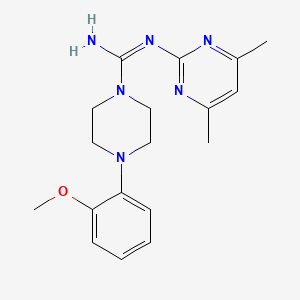
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyrimidine ring and a methoxyphenyl group, contributes to its distinctive chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation of the pyrimidine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Formation of the Carboximidamide Group: The final step involves the reaction of the piperazine derivative with an appropriate isocyanate or carbodiimide to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carboximidamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine and piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases, including infections and cancers.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-phenylpiperazine-1-carboximidamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-(2-chlorophenyl)piperazine-1-carboximidamide
- N-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyphenyl)piperazine-1-carboximidamide
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity and biological activity, potentially enhancing its pharmacological properties compared to similar compounds without this functional group.
Propriétés
Formule moléculaire |
C18H24N6O |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N'-(4,6-dimethylpyrimidin-2-yl)-4-(2-methoxyphenyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-6-4-5-7-16(15)25-3/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22) |
Clé InChI |
VJZDBNOUMAPMJU-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=CC=C3OC)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide](/img/structure/B11048868.png)
![N-{4-[5-(2-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11048869.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048879.png)
![3-tert-butyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11048881.png)
![2-[(5-bromothiophen-2-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11048882.png)

![9-(2,4-dichlorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11048889.png)
![7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11048894.png)
![2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
![2,4-diamino-5-(2,5-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11048901.png)

![3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048910.png)
![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)